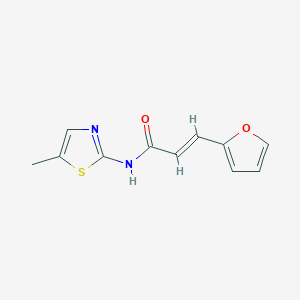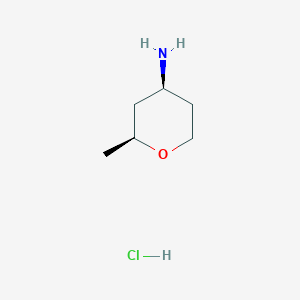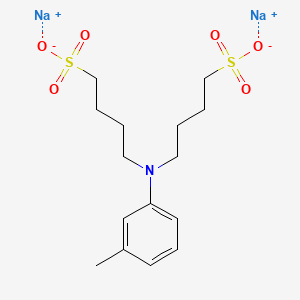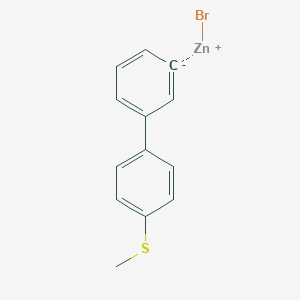
3-(4-Methylthiophenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophenyl)phenylzinc bromide typically involves the reaction of 4-methylthiophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation. The resulting organozinc compound is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophenyl)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds, depending on the coupling partner.
Scientific Research Applications
3-(4-Methylthiophenyl)phenylzinc bromide is used extensively in scientific research, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophenyl)phenylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)phenylzinc bromide
- Phenylzinc bromide
- 3-(Methylthio)phenylzinc bromide
Uniqueness
3-(4-Methylthiophenyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H11BrSZn |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H11S.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CRNBDQWGSKYXEW-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


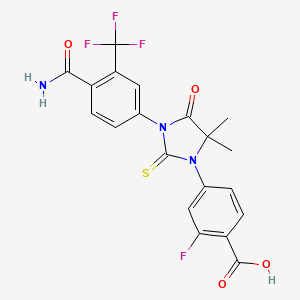

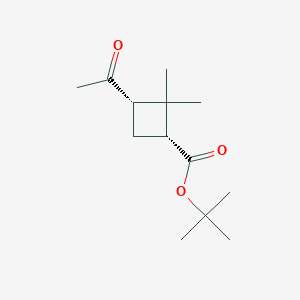
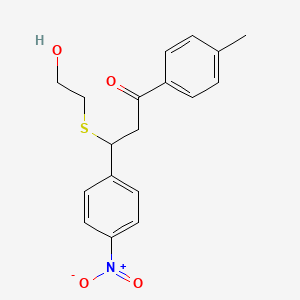

![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
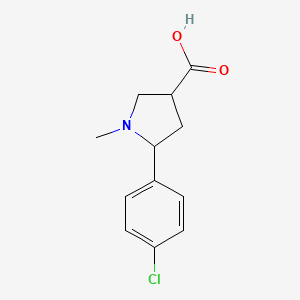
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
